

BPC 157: Enhancing Endothelial Function Through Nitric Oxide Synthase Activation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bpc 157*

Cat. No.: *B8210758*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (**BPC 157**) is a synthetic pentadecapeptide with a wide range of observed regenerative effects. Of particular interest to cardiovascular research and drug development is its potent influence on endothelial function and angiogenesis. These effects are largely mediated through the modulation of the nitric oxide synthase (eNOS) signaling pathway. Nitric oxide (NO) is a critical signaling molecule in the vascular system, regulating vasodilation, inhibiting platelet aggregation and adhesion, and preventing smooth muscle cell proliferation. This document provides a detailed overview of the effects of **BPC 157** on endothelial cells, summarizes key quantitative data, and offers comprehensive protocols for relevant *in vitro* assays.

Mechanism of Action: **BPC 157** and the eNOS Pathway

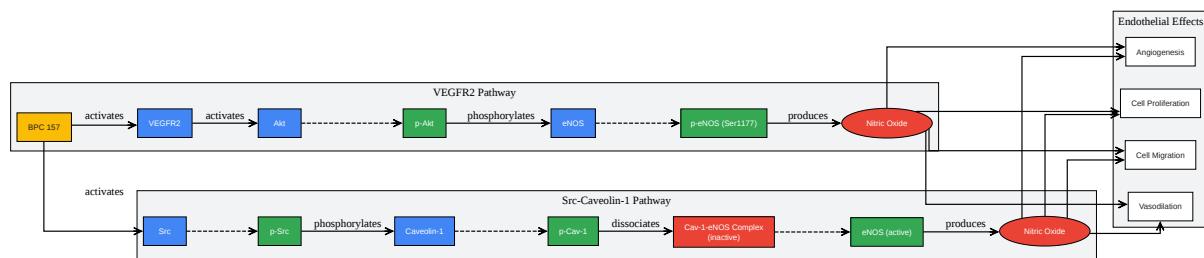
BPC 157 has been shown to promote endothelial cell function and angiogenesis primarily through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the subsequent downstream signaling cascade involving Akt and eNOS.^{[1][2]} Upon binding, **BPC 157** can trigger the phosphorylation and activation of VEGFR2, leading to the activation of Akt

(also known as Protein Kinase B). Activated Akt then phosphorylates eNOS at its serine 1177 residue, a key step in activating the enzyme to produce nitric oxide from L-arginine.

Another proposed mechanism involves the Src-Caveolin-1-eNOS signaling pathway.[3][4][5] **BPC 157** may enhance the phosphorylation of Src and Caveolin-1, leading to the dissociation of the inhibitory Caveolin-1-eNOS complex.[3][6] This dissociation allows for the activation of eNOS and subsequent NO production. The culmination of these pathways is an increase in intracellular NO, which promotes endothelial cell migration, proliferation, and the formation of new blood vessels.[6][7]

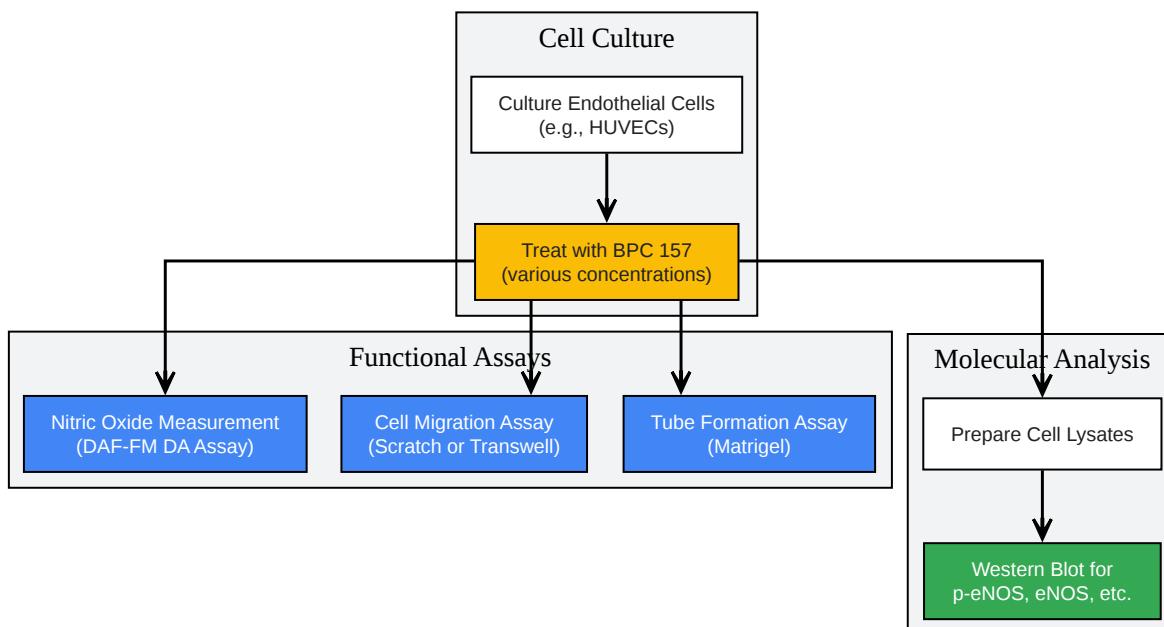
Quantitative Data Summary

The following tables summarize the quantitative effects of **BPC 157** on various markers of endothelial function and eNOS activation as reported in preclinical studies.


Table 1: Effect of **BPC 157** on Nitric Oxide Production and eNOS Phosphorylation

Parameter	Cell Type	BPC 157 Concentration	Fold Increase vs. Control	Reference
Nitric Oxide Production	HUVECs	1 µg/mL	1.35 ± 0.1	[6]
eNOS Phosphorylation (Ser1177)	HUVECs	1 µg/mL	Time-dependent increase	[1]
Src Phosphorylation (Tyr416)	HUVECs	1 µg/mL	Time-dependent increase	[3]
Cav-1 Phosphorylation (Tyr14)	HUVECs	1 µg/mL	Time-dependent increase	[3]

Table 2: Effect of **BPC 157** on Endothelial Cell Function


Assay	Cell Type	BPC 157 Concentration	Observed Effect	Reference
Tube Formation	HUVECs	0.1 and 1 µg/mL	Increased percentage of completely formed tubes	
Cell Migration	HUVECs	1 µg/mL	Enhanced cell migration	[6]
Angiogenesis (CAM Assay)	In vivo (chick embryo)	0.1 µg	Increased angiogenic index	
Vasorelaxation (Aortic Rings)	Rat Aorta	100 µg/mL	37.6 ± 5.7% vasorelaxation	[1]

Signaling Pathway and Experimental Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: **BPC 157** signaling pathways in endothelial cells.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying **BPC 157** effects.

Experimental Protocols

Nitric Oxide (NO) Measurement in Endothelial Cells using DAF-FM Diacetate

This protocol describes the qualitative and semi-quantitative measurement of intracellular NO production in endothelial cells treated with **BPC 157** using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., M199)

- **BPC 157**
- DAF-FM Diacetate (Sigma-Aldrich)
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with a standard fluorescein bandpass filter (Excitation ~495 nm, Emission ~515 nm)

Procedure:

- Cell Culture: Culture HUVECs in appropriate growth medium until they reach 80-90% confluence in a suitable culture vessel (e.g., 24-well plate).
- **BPC 157** Treatment: Treat the cells with the desired concentration of **BPC 157** (e.g., 1 μ g/mL) in fresh culture medium for a specified duration (e.g., 30 minutes).^[1] Include a vehicle-treated control group.
- DAF-FM DA Loading: Prepare a 2 μ M working solution of DAF-FM diacetate in culture medium.
- Remove the **BPC 157**-containing medium from the cells and wash once with PBS.
- Add the 2 μ M DAF-FM diacetate solution to each well and incubate for 30 minutes at 37°C, protected from light.^[3]
- Washing: After incubation, gently wash the cells twice with PBS to remove excess probe.
- Fluorescence Microscopy: Add fresh PBS or culture medium to the cells. Immediately visualize and capture fluorescent images using a fluorescence microscope. NO production will be indicated by an increase in green fluorescence intensity.
- Quantification (Optional): The fluorescence intensity of multiple fields of view per condition can be quantified using image analysis software (e.g., ImageJ). The final fluorescence signal should be normalized to the cell number in each field.

Endothelial Cell Migration: Scratch Wound Assay

This protocol details a method to assess the effect of **BPC 157** on the directional migration of a confluent monolayer of endothelial cells.

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- **BPC 157**
- 12-well or 24-well tissue culture plates
- Sterile 200 μ L pipette tip or a cell scraper
- Phase-contrast microscope with a camera

Procedure:

- Create a Confluent Monolayer: Seed HUVECs into the wells of a culture plate at a density that allows them to form a confluent monolayer within 24 hours.
- Create the "Wound": Once the cells are confluent, use a sterile 200 μ L pipette tip to create a straight, cell-free scratch down the center of each well.
- Washing: Gently wash the wells with PBS to remove any detached cells.
- **BPC 157** Treatment: Replace the PBS with fresh culture medium containing the desired concentration of **BPC 157**. Include a vehicle-treated control.
- Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations in each well using a phase-contrast microscope.
- Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same predefined locations at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the scratch in the control group is nearly closed.

- Data Analysis: The rate of cell migration can be quantified by measuring the area of the cell-free scratch at each time point using image analysis software. The percentage of wound closure can be calculated relative to the initial scratch area at Time 0.

Endothelial Tube Formation Assay on Matrigel

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) *in vitro*, a key step in angiogenesis, in response to **BPC 157**.

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- **BPC 157**
- Matrigel Basement Membrane Matrix (Corning or equivalent), growth factor reduced
- 24-well tissue culture plates, pre-chilled
- Phase-contrast microscope with a camera

Procedure:

- Matrigel Coating: Thaw the Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 200-250 µL of Matrigel to each well of a pre-chilled 24-well plate.[2]
- Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
- Cell Preparation and Seeding: Trypsinize and resuspend HUVECs in culture medium containing the desired concentrations of **BPC 157**.
- Seed 50,000 - 100,000 cells in a volume of 200 µL onto the solidified Matrigel in each well.[2]
- Incubation: Incubate the plate at 37°C for 4-18 hours.

- Image Acquisition: Observe and photograph the formation of tube-like structures using a phase-contrast microscope.
- Quantification: The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using angiogenesis analysis software.

Western Blot Analysis of eNOS Phosphorylation

This protocol describes the detection and semi-quantification of phosphorylated eNOS (at Ser1177) in endothelial cells treated with **BPC 157**.

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- **BPC 157**
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Nitrocellulose or PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-eNOS (Ser1177) and Rabbit anti-total eNOS
- HRP-conjugated anti-rabbit secondary antibody
- Chemiluminescent substrate
- Imaging system for chemiluminescence detection

Procedure:

- Cell Treatment and Lysis: Culture and treat HUVECs with **BPC 157** for the desired time points (e.g., 0, 5, 15, 30 minutes).
- Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
- Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total eNOS to normalize the phosphorylated eNOS signal.
- Densitometry: Quantify the band intensities using image analysis software. The ratio of phosphorylated eNOS to total eNOS is calculated to determine the relative level of eNOS activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Tube Formation Assay [cellbiologics.com]
- 3. ENDOTHELIAL CELL-DERIVED NITRIC OXIDE MOBILIZATION IS ATTENUATED IN COPPER-DEFICIENT RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.virginia.edu [med.virginia.edu]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BPC 157: Enhancing Endothelial Function Through Nitric Oxide Synthase Activation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8210758#bpc-157-effect-on-endothelial-function-and-nitric-oxide-synthase-enos>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com